molecular formula C29H23ClN2O7 B5025984 methyl 4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B5025984
M. Wt: 547.0 g/mol
InChI Key: UWNSODAXIAXQBH-UHFFFAOYSA-N
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Description

Compounds like this one are typically organic molecules that contain several functional groups. They often have complex structures that can include aromatic rings (like the phenyl group), ester groups (like the carboxylate), and ether groups (like the methoxy and benzyloxy groups). The presence of these functional groups can greatly influence the compound’s physical and chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the nitro group might be introduced through a nitration reaction, while the ester group might be formed through a reaction with a carboxylic acid . The exact synthesis would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques like X-ray crystallography . This can provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitro group might be reduced to an amine, or the ester group might be hydrolyzed to a carboxylic acid . The compound might also undergo reactions at the benzylic position .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its structure and functional groups. These could include its melting point, boiling point, solubility in different solvents, and reactivity with different reagents .

Properties

IUPAC Name

methyl 4-[3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23ClN2O7/c1-15-23(29(34)38-3)24(25-26(31-15)19-6-4-5-7-20(19)27(25)33)17-12-21(30)28(22(13-17)37-2)39-14-16-8-10-18(11-9-16)32(35)36/h4-13,24,31H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNSODAXIAXQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)Cl)OCC5=CC=C(C=C5)[N+](=O)[O-])OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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